Cas no 863329-64-0 (Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI))

Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI) structure
863329-64-0 structure
Product Name:Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI)
CAS No:863329-64-0
MF:C31H27N3O8
MW:569.561388254166
CID:3168640
PubChem ID:11353612
Update Time:2025-07-08

Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI) Chemical and Physical Properties

Names and Identifiers

    • Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI)
    • AKOS037650374
    • CS-14714
    • [(2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate
    • CS-M2328
    • Cytidine,N-benzoyl-2^-C-methyl-,3^,5^-dibenzoate(9CI)
    • (2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-hydroxy-4-methyltetrahydrofuran-3-yl benzoate
    • (2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-hydroxy-4-methyltetrahydrofuran-3-ylbenzoate
    • 863329-64-0
    • Inchi: 1S/C31H27N3O8/c1-31(39)25(42-28(37)22-15-9-4-10-16-22)23(19-40-27(36)21-13-7-3-8-14-21)41-29(31)34-18-17-24(33-30(34)38)32-26(35)20-11-5-2-6-12-20/h2-18,23,25,29,39H,19H2,1H3,(H,32,33,35,38)/t23-,25-,29-,31-/m1/s1
    • InChI Key: HDORPKUMVBVUIY-RDWHIKKYSA-N
    • SMILES: C[C@]1([C@H](OC(C2C=CC=CC=2)=O)[C@@H](COC(C2C=CC=CC=2)=O)O[C@H]1N1C=CC(NC(C2C=CC=CC=2)=O)=NC1=O)O

Computed Properties

  • Exact Mass: 569.17981483g/mol
  • Monoisotopic Mass: 569.17981483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 10
  • Complexity: 1070
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 144Ų

Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI) Security Information

Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
ChemScence
CS-M2328-100mg
Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI)
863329-64-0
100mg
$750.0 2022-04-26
Chemenu
CM360917-100mg
(2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-hydroxy-4-methyltetrahydrofuran-3-yl benzoate
863329-64-0 95%+
100mg
$*** 2023-03-29
Key Organics Ltd
CS-14714-0.25g
(2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-hydroxy-4-methyltetrahydrofuran-3-yl benzoate
863329-64-0 >95%
0.25g
£2122.00 2025-02-08
Key Organics Ltd
CS-14714-1g
(2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-hydroxy-4-methyltetrahydrofuran-3-yl benzoate
863329-64-0 >95%
1g
£4247.00 2025-02-08

Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI) Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Pyridine ;  rt → 0 °C; 10 min, 0 °C; 1.5 h
2.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Toluene ;  -20 °C; 1 h
Reference
Design, Synthesis, and Antiviral Activity of 2'-Deoxy-2'-fluoro-2'-C-methyl-cytidine, a Potent Inhibitor of Hepatitis C Virus Replication
Clark, Jeremy L.; et al, Journal of Medicinal Chemistry, 2005, 48(17), 5504-5508

Production Method 2

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  rt
1.2 Solvents: Dimethylformamide ;  rt
1.3 Reagents: Dimethyl sulfoxide ,  Triethylamine ,  Trifluoroacetic anhydride Solvents: Dimethyl sulfoxide ;  rt → -15 °C
2.1 Solvents: Diethyl ether ;  rt → -78 °C; 1 h, -78 °C; 2 h, -78 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Acetic acid ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0.75 h, rt
4.1 Solvents: Pyridine ;  rt → 0 °C; 10 min, 0 °C; 1.5 h
5.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Toluene ;  -20 °C; 1 h
Reference
Design, Synthesis, and Antiviral Activity of 2'-Deoxy-2'-fluoro-2'-C-methyl-cytidine, a Potent Inhibitor of Hepatitis C Virus Replication
Clark, Jeremy L.; et al, Journal of Medicinal Chemistry, 2005, 48(17), 5504-5508

Production Method 3

Reaction Conditions
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Toluene ;  -20 °C; 1 h
Reference
Design, Synthesis, and Antiviral Activity of 2'-Deoxy-2'-fluoro-2'-C-methyl-cytidine, a Potent Inhibitor of Hepatitis C Virus Replication
Clark, Jeremy L.; et al, Journal of Medicinal Chemistry, 2005, 48(17), 5504-5508

Production Method 4

Reaction Conditions
1.1 Reagents: Acetic acid ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0.75 h, rt
2.1 Solvents: Pyridine ;  rt → 0 °C; 10 min, 0 °C; 1.5 h
3.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Toluene ;  -20 °C; 1 h
Reference
Design, Synthesis, and Antiviral Activity of 2'-Deoxy-2'-fluoro-2'-C-methyl-cytidine, a Potent Inhibitor of Hepatitis C Virus Replication
Clark, Jeremy L.; et al, Journal of Medicinal Chemistry, 2005, 48(17), 5504-5508

Production Method 5

Reaction Conditions
1.1 Solvents: Diethyl ether ;  rt → -78 °C; 1 h, -78 °C; 2 h, -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Acetic acid ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0.75 h, rt
3.1 Solvents: Pyridine ;  rt → 0 °C; 10 min, 0 °C; 1.5 h
4.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Toluene ;  -20 °C; 1 h
Reference
Design, Synthesis, and Antiviral Activity of 2'-Deoxy-2'-fluoro-2'-C-methyl-cytidine, a Potent Inhibitor of Hepatitis C Virus Replication
Clark, Jeremy L.; et al, Journal of Medicinal Chemistry, 2005, 48(17), 5504-5508

Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI) Raw materials

Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI) Preparation Products

Additional information on Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI)

Introduction to Cytidine, N-benzoyl-2^-C-methyl-, 3^,?5^-dibenzoate (CAS No. 863329-64-0)

Cytidine, N-benzoyl-2^-C-methyl-, 3^,?5^-dibenzoate (CAS No. 863329-64-0) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and biotechnology. This compound, characterized by its unique structural and functional properties, represents a promising candidate for various therapeutic applications. The molecular structure of Cytidine, N-benzoyl-2^-C-methyl-, 3^,?5^-dibenzoate incorporates key modifications that enhance its biological activity and potential utility in drug development.

The compound's synthesis involves a meticulous process that ensures the precise arrangement of its functional groups. The presence of a benzoyl group at the N-position and a methyl group at the 2-C position contributes to its distinct chemical profile. Additionally, the dibenzoate moiety at the 3^,?5^-positions further enhances its stability and solubility characteristics, making it suitable for various biochemical assays and pharmaceutical formulations.

In recent years, there has been growing interest in exploring the pharmacological properties of modified cytidine derivatives. Studies have demonstrated that compounds with similar structural motifs exhibit potential benefits in modulating cellular processes and signaling pathways. Specifically, Cytidine, N-benzoyl-2^-C-methyl-, 3^,?5^-dibenzoate has shown promise in preclinical studies as a modulator of nucleic acid metabolism and as a potential therapeutic agent in neurodegenerative disorders.

One of the most compelling aspects of this compound is its ability to interact with enzymes involved in RNA synthesis and degradation. The benzoyl and methyl substitutions appear to enhance its binding affinity to certain RNA-binding proteins, thereby influencing gene expression patterns. This mechanism has been particularly intriguing in the context of diseases where aberrant RNA processing plays a critical role.

Recent research has also highlighted the compound's potential in combating inflammation and oxidative stress. In vitro studies have indicated that Cytidine, N-benzoyl-2^-C-methyl-, 3^,?5^-dibenzoate can activate specific signaling pathways that lead to the production of anti-inflammatory cytokines and antioxidants. These findings suggest that it may be a valuable component in therapeutic strategies aimed at reducing inflammation-related damage.

The dibenzoate group in the molecule contributes to its stability under various physiological conditions, which is crucial for its efficacy in biological systems. This stability ensures that the compound remains active during metabolic processes and can exert its effects over an extended period. Such properties make it an attractive candidate for long-term therapeutic applications.

Moreover, the structural modifications in Cytidine, N-benzoyl-2^-C-methyl-, 3^,?5^-dibenzoate also enhance its bioavailability. The improved solubility profile allows for more efficient absorption and distribution throughout the body, which is essential for achieving therapeutic concentrations at target sites. This aspect is particularly important for developing drugs that need to cross biological barriers efficiently.

In conclusion, Cytidine, N-benzoyl-2^-C-methyl-, 3^,?5^-dibenzoate (CAS No. 863329-64-0) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and demonstrated biological activities make it a versatile tool for research and potential therapeutic applications. As further studies continue to uncover its mechanisms of action and clinical efficacy, this compound is poised to play a crucial role in the development of novel treatments for various diseases.

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